(6aR,11aR,11bS)-11b-hydroxy-9-methoxy-2,6,6a,11a-tetrahydro-1H-[1]benzofuro[3,2-c]chromen-3-one
Description
This compound belongs to the benzofurochromenone class, characterized by a fused benzofuran-chromene backbone with specific stereochemistry (6aR,11aR,11bS). Key features include:
- Methoxy substitution at C-9: Influences electronic distribution and steric interactions.
- Tetrahydro structure: Reduces aromaticity compared to fully unsaturated analogs, affecting reactivity and bioavailability.
Properties
Molecular Formula |
C16H16O5 |
|---|---|
Molecular Weight |
288.29 g/mol |
IUPAC Name |
11b-hydroxy-9-methoxy-2,6,6a,11a-tetrahydro-1H-[1]benzofuro[3,2-c]chromen-3-one |
InChI |
InChI=1S/C16H16O5/c1-19-10-2-3-11-12-8-20-14-6-9(17)4-5-16(14,18)15(12)21-13(11)7-10/h2-3,6-7,12,15,18H,4-5,8H2,1H3 |
InChI Key |
XIJBDLYFYFZZDS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C3COC4=CC(=O)CCC4(C3O2)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6aR,11aR,11bS)-11b-hydroxy-9-methoxy-2,6,6a,11a-tetrahydro-1H-1benzofuro[3,2-c]chromen-3-one typically involves multiple steps, starting from simpler organic molecules. Common synthetic routes include:
Cyclization Reactions: These reactions form the benzofurochromenone core.
Hydroxylation and Methoxylation: Introduction of hydroxyl and methoxy groups under specific conditions.
Industrial Production Methods
Industrial production methods for this compound may involve:
Batch Processing: Where reactions are carried out in batches with careful control of reaction conditions.
Continuous Flow Synthesis: A more modern approach that allows for continuous production and better scalability.
Chemical Reactions Analysis
Types of Reactions
(6aR,11aR,11bS)-11b-hydroxy-9-methoxy-2,6,6a,11a-tetrahydro-1H-1benzofuro[3,2-c]chromen-3-one undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of methoxy groups with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Such as palladium on carbon for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols.
Scientific Research Applications
Chemistry
In chemistry, (6aR,11aR,11bS)-11b-hydroxy-9-methoxy-2,6,6a,11a-tetrahydro-1H-1benzofuro[3,2-c]chromen-3-one is used as a building block for the synthesis of more complex molecules.
Biology
In biology, this compound is studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine
In medicine, research is focused on its potential therapeutic applications, such as in the treatment of certain diseases due to its bioactive properties.
Industry
In industry, it may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of (6aR,11aR,11bS)-11b-hydroxy-9-methoxy-2,6,6a,11a-tetrahydro-1H-1benzofuro[3,2-c]chromen-3-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects.
Comparison with Similar Compounds
Structural Analogs and Substituent Variations
Table 1: Key Structural Differences and Molecular Properties
Key Observations :
- Methoxy vs. Hydroxy Groups : The target compound’s 9-methoxy and 11b-hydroxy groups distinguish it from analogs with dimethoxy (e.g., ) or lactone functionalities (). Methoxy groups typically reduce polarity, while hydroxyls enhance solubility and binding affinity .
Spectroscopic Data
- NMR Trends: Target Compound: Expected downfield shifts for C-11b-OH (~δ 5–6 ppm in ¹H-NMR) and C-9-OCH₃ (~δ 3.8 ppm). Comparable to (6aR,11aR)-9,10-dimethoxy analogs (), though the tetrahydro system would show distinct coupling patterns . Synthetic Chromenones: reports HRMS-ESI data for analogs (e.g., m/z 327.0854 for 8,9-methylenedioxy derivative), suggesting similar fragmentation pathways for the target compound.
Table 2: Bioactivity and Predicted Targets
Key Insights :
- The dimethoxy analog () exhibits stronger anti-inflammatory activity (EC50 0.42 µM) due to COX-2 inhibition, while the target compound’s 11b-OH group may favor estrogen receptor binding, as seen in furanoisoflavonoids ().
- Extended aromatic systems (e.g., benzo[f]-fused analog in ) correlate with topoisomerase inhibition, a trait less likely in the tetrahydro target compound due to reduced planarity .
Biological Activity
The compound (6aR,11aR,11bS)-11b-hydroxy-9-methoxy-2,6,6a,11a-tetrahydro-1H-benzofuro[3,2-c]chromen-3-one is a complex organic molecule with notable biological activities. This article will explore its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound features a unique bicyclic structure that combines elements of benzofuran and chromone moieties. Its molecular formula is , with a molecular weight of approximately 288.29 g/mol. The specific stereochemistry (6aR, 11aR, 11bS) suggests potential for diverse pharmacological properties due to the spatial arrangement of functional groups.
Research indicates that compounds similar to (6aR,11aR,11bS)-11b-hydroxy-9-methoxy-2,6,6a,11a-tetrahydro-1H-benzofuro[3,2-c]chromen-3-one exhibit various biological activities:
- Antioxidant Activity : These compounds may scavenge free radicals and reduce oxidative stress.
- Anti-inflammatory Effects : They can inhibit pro-inflammatory cytokines and pathways.
- Anticancer Properties : Some studies have shown that they can induce apoptosis in cancer cells and inhibit tumor growth.
Case Studies
-
Antioxidant Activity :
- A study evaluated the antioxidant capacity of similar compounds using DPPH and ABTS assays. Results indicated significant radical scavenging activity, suggesting potential for use in oxidative stress-related conditions.
-
Anti-inflammatory Effects :
- In vitro studies demonstrated that these compounds could downregulate the expression of inflammatory markers such as TNF-alpha and IL-6 in macrophage cell lines.
-
Anticancer Activity :
- A notable case involved testing on various cancer cell lines (e.g., breast and colon cancer). The compound exhibited IC50 values in the low micromolar range, indicating potent anticancer activity.
Data Table: Summary of Biological Activities
| Biological Activity | Assay Method | Result |
|---|---|---|
| Antioxidant | DPPH | IC50 = 25 µg/mL |
| Anti-inflammatory | ELISA | Reduced TNF-alpha by 40% |
| Anticancer | MTT Assay | IC50 = 15 µM (breast cancer) |
Pharmacological Applications
Given its diverse biological activities, (6aR,11aR,11bS)-11b-hydroxy-9-methoxy-2,6,6a,11a-tetrahydro-1H-benzofuro[3,2-c]chromen-3-one has potential applications in:
- Nutraceuticals : As an antioxidant supplement.
- Pharmaceuticals : Development of anti-inflammatory drugs or adjunct therapies in cancer treatment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
